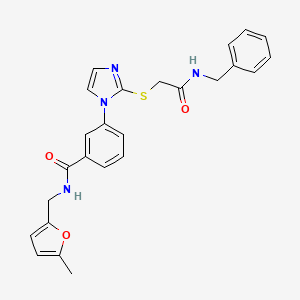

3-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

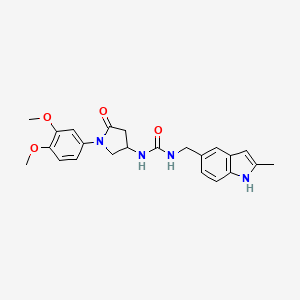

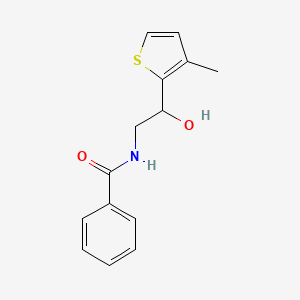

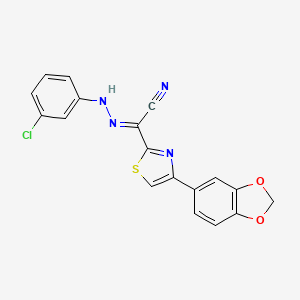

The compound is a complex benzamide derivative featuring an imidazole ring, a thioether linkage, and a furan moiety. Benzamides and their derivatives are known for their diverse biological activities, and modifications to their structure can lead to compounds with significant pharmacological properties. The imidazole ring, in particular, is a common motif in compounds with cardiac electrophysiological activity, as seen in the synthesis of N-substituted imidazolylbenzamides which have shown promise as selective class III agents in cardiac arrhythmia treatment .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multi-step reactions that introduce various functional groups to the core structure. For instance, the synthesis of N-substituted imidazolylbenzamides involves the introduction of the imidazole moiety to the benzamide scaffold . Similarly, thioamide derivatives can be synthesized through a three-component domino reaction involving thioamides, isocyanides, and water, which can lead to the formation of novel cyclic compounds or open-chain products depending on the reaction conditions . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of an imidazole ring is known to confer electrophysiological activity, as demonstrated by the potency of imidazolylbenzamides in in vitro assays . The thiazole ring, another heterocyclic component often found in benzamide derivatives, has been shown to play a role in the gelation behavior of certain compounds, with methyl functionality and S=O interactions contributing to the formation of supramolecular structures . These structural features are important for understanding the potential interactions and stability of the compound in biological systems.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of benzyl cyanide with nitric oxide can lead to the formation of oxadiazole derivatives, demonstrating the reactivity of the benzyl group in the presence of nitric oxide . The thioamide group can participate in domino reactions to form thiadiazolidinones or benzamides with different substituents . These reactions highlight the versatility of benzamide derivatives in chemical synthesis and the potential for generating a wide array of compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of heterocyclic rings such as imidazole and thiazole can affect the compound's solubility, stability, and reactivity. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives is influenced by the presence of methyl groups and the ability to form non-covalent interactions such as π-π stacking and hydrogen bonding . These properties are essential for the application of benzamide derivatives in pharmaceutical formulations and materials science.

Aplicaciones Científicas De Investigación

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds within this class have progressed past preclinical testing due to their promising biological properties. These structures are significant not only for developing new antitumor drugs but also for synthesizing compounds with diverse biological activities (Iradyan et al., 2009).

DNA Minor Groove Binders

Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, are extensively used as fluorescent DNA stains. These compounds, with benzimidazole groups, demonstrate significant applications in plant cell biology for chromosome and nuclear staining. Their utility extends to radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Conversion to Central Nervous System Acting Drugs

Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) drugs highlights the potential of these azole groups in treating CNS diseases. The synthesis pathways and the impact of various substituents, including furan rings, on CNS penetrability and activity have been explored. Imidazole derivatives show promising characteristics for the treatment of neurological disorders (Saganuwan, 2020).

Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives

Mannich base benzimidazole derivatives are highlighted for their significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. The versatility in their composition offers a high degree of variability, beneficial for the development of therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives often interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target molecule .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their interactions with various biological targets .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Propiedades

IUPAC Name |

3-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-18-10-11-22(32-18)16-28-24(31)20-8-5-9-21(14-20)29-13-12-26-25(29)33-17-23(30)27-15-19-6-3-2-4-7-19/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRWFYGLLCYBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)